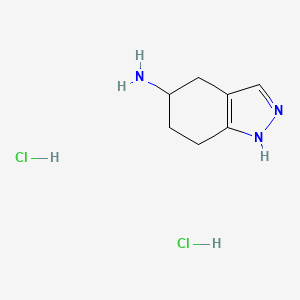

4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride

Description

4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride (CAS 74197-17-4) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with an amine group at the 5-position and two hydrochloride counterions. The base compound (CAS 74197-15-2) has the molecular formula C₇H₁₁N₃, while the dihydrochloride form corresponds to C₇H₁₁N₃·2HCl, with a molecular weight of 208.11 g/mol (calculated from base + 2HCl). It is typically stored under dark, dry conditions at 2–8°C . The compound exhibits moderate hazards, including oral toxicity (H302) and eye irritation (H319) in its free base form .

Its structural features, such as the fused cyclohexene ring and protonated amine, make it a versatile intermediate in medicinal chemistry, particularly for CNS-targeting agents (e.g., analogs of pramipexole, a benzothiazole derivative with a similar tetrahydro scaffold) .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-1-2-7-5(3-6)4-9-10-7;;/h4,6H,1-3,8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDUZMHOIVQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclocondensation with Cyclohexanone Derivatives

The most widely reported method involves the cyclocondensation of hydrazine hydrate with substituted cyclohexanones. For example, 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone reacts with hydrazine hydrate in methanol under reflux to yield the tetrahydroindazole core. Key steps include:

- Aldol Condensation : Cyclohexanone derivatives are synthesized via base-catalyzed aldol condensation of acetylacetone and heteroaromatic aldehydes (e.g., indole-3-carbaldehyde).

- Cyclization : Hydrazine hydrate induces ring closure, forming the indazole moiety.

- Acidification : Treatment with hydrochloric acid converts the freebase amine to the dihydrochloride salt.

Optimization Insights :

Boc Protection-Deprotection Strategy

A patent-pending method (CN104628648A) outlines a multi-step synthesis starting from 4-bromo-2,6-dimethylaniline:

- Acetylation : Protection of the aniline amine with acetic anhydride.

- Ring Closure : Cyclization using palladium catalysts to form the indazole skeleton.

- Boc Protection : Introduction of tert-butoxycarbonyl (Boc) groups to stabilize the amine during subsequent reactions.

- Deprotection and Salt Formation : Boc removal with HCl in dioxane yields the dihydrochloride salt.

Advantages :

Reductive Amination of Tetrahydroindazolones

A less common but efficient approach involves reductive amination of 4,5,6,7-tetrahydro-1H-indazol-5-one:

- Ketone Activation : The ketone is converted to an imine using ammonium acetate.

- Reduction : Sodium cyanoborohydride selectively reduces the imine to the amine.

- Salt Formation : Treatment with HCl gas in ethyl acetate produces the dihydrochloride.

Key Data :

- Reagents : NH4OAc, NaBH3CN, HCl/EtOAc.

- Yield : 50–55% due to competing over-reduction side reactions.

Comparative Analysis of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Cyclocondensation | Hydrazine hydrate, MeOH, reflux | 60–70 | Cost-effective, scalable | Moderate purity |

| Boc Protection | Boc2O, Pd catalysts, HCl/dioxane | 70–80 | High purity, industrial applicability | Requires toxic palladium catalysts |

| Reductive Amination | NH4OAc, NaBH3CN, HCl/EtOAc | 50–55 | Selective amine formation | Low yield, sensitive conditions |

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-indazol-5-amine exhibit significant antimicrobial properties. In vitro studies have demonstrated varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed zones of inhibition comparable to standard antibiotics like penicillin.

Anticancer Potential

Indazole derivatives have shown promise as anticancer agents. Specific studies report that certain derivatives inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The most potent compounds exhibited IC50 values below 4.1 nM against FGFR1 and FGFR2, indicating strong potential for therapeutic applications in oncology. Additionally, these compounds have been evaluated for their ability to inhibit human neutrophil elastase (HNE), with K_i values ranging from 6 to 35 nM.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, certain derivatives demonstrated high anti-inflammatory activity with effective doses (ED50) as low as 3.5 mg/kg. This suggests potential utility in treating inflammatory diseases.

Medicinal Chemistry Applications

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in drug discovery and development. Its structural features allow it to interact with various molecular targets, including enzymes and receptors involved in disease processes . Ongoing research aims to explore its therapeutic applications further, particularly in targeting specific enzymes and pathways associated with diseases.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions . This versatility makes it a useful reagent in the preparation of amino-substituted tetrahydroindazoles with pharmaceutical applications .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4,5,6,7-tetrahydro-1H-indazol-5-amine and evaluated their efficacy against breast cancer cell lines. The most effective derivative showed a significant reduction in cell viability at low concentrations.

Case Study 2: Anti-inflammatory Effects

Another study utilized the carrageenan-induced edema model in rats to assess the anti-inflammatory effects of the compound's derivatives. Results indicated that specific derivatives significantly reduced edema compared to control groups.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

- Positional Isomerism: The 1H-indazole vs. 2H-indazole isomers (e.g., 74197-17-4 vs.

- Aromatic Substituents: The 3-(4-methoxyphenyl) derivative introduces a planar, electron-rich group, favoring interactions with hydrophobic binding pockets.

- Salt Forms : Dihydrochloride salts enhance aqueous solubility compared to free bases, critical for formulation in biological assays .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H13Cl2N3

- CAS Number : 74197-17-4

- IUPAC Name : this compound

The compound functions primarily through its interaction with various molecular targets, including enzymes and receptors. Its structural characteristics allow it to form covalent bonds with target proteins, influencing their activity. Notably, indazole derivatives have been shown to exhibit diverse pharmacological properties due to their ability to modulate signaling pathways involved in inflammation and cancer progression .

Antiinflammatory Activity

Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-indazole exhibit significant anti-inflammatory effects. In a study utilizing the carrageenan-induced edema model in rats, certain derivatives demonstrated high anti-inflammatory activity with an effective dose (ED50) as low as 3.5 mg/kg . This suggests that the compound may be useful in treating inflammatory diseases.

Anticancer Potential

Indazole-containing compounds have shown promise as anticancer agents. For example, studies have reported that specific derivatives inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The most potent compounds exhibited IC50 values below 4.1 nM against FGFR1 and FGFR2 . Additionally, these compounds were evaluated for their ability to inhibit human neutrophil elastase (HNE), a serine protease linked to cancer and inflammatory diseases. The K_i values for these inhibitors ranged from 6 to 35 nM, indicating strong inhibitory potential .

Antimicrobial Activity

The antimicrobial properties of 4,5,6,7-tetrahydro-1H-indazole derivatives have also been investigated. In vitro studies demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed zones of inhibition comparable to standard antibiotics like penicillin .

Study on HNE Inhibition

In a study focused on HNE inhibitors derived from the indazole scaffold, researchers synthesized several compounds and assessed their biological activity. The most effective inhibitors displayed robust stability in aqueous environments and maintained their potency over time. The findings suggest that modifications to the indazole structure can enhance its therapeutic efficacy against diseases characterized by excessive HNE activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents at specific positions on the indazole ring significantly influence biological activity. For example, modifications at the 4-position were critical for enhancing FGFR inhibitory activity. Compounds with optimal substituents exhibited marked improvements in both enzymatic inhibition and antiproliferative effects against cancer cell lines .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions, as seen in analogous indazole syntheses (e.g., using dimethylformamide and hydrazine hydrate ). To ensure purity, employ recrystallization from polar aprotic solvents (e.g., dimethylformamide) to remove isomer impurities, followed by characterization via and NMR to confirm structural integrity . Monitor reaction progress using TLC or HPLC to detect intermediates and byproducts.

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques:

- Spectroscopy : NMR (302 MHz, DMSO-) to confirm proton environments, particularly aromatic and amine protons .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress.

- Chromatography : Reverse-phase HPLC with UV detection to assess purity and quantify impurities .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for recrystallization due to their ability to dissolve indazole derivatives while selectively precipitating impurities . For hydrochloride salts, consider mixed solvents (e.g., ethanol-water) to enhance solubility control.

Advanced Research Questions

Q. How can computational chemistry tools improve reaction yield and selectivity for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states to predict regioselectivity in cyclization steps . Machine learning platforms (e.g., ICReDD’s reaction path search methods) can analyze historical reaction data to optimize parameters like temperature, solvent choice, and catalyst loading, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- 2D NMR : Use - HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- Isotopic Labeling : Introduce labels to track amine proton environments and distinguish tautomeric forms.

- Cross-Validation : Compare experimental data with computational NMR predictions (e.g., using Gaussian or ADF software) .

Q. How can researchers optimize reaction conditions to minimize byproduct formation?

- Methodological Answer : Apply statistical design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent polarity). For example, a fractional factorial design can identify critical factors affecting selectivity, such as hydrazine excess or reflux duration . Follow up with response surface methodology (RSM) to fine-tune optimal conditions.

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer :

- Membrane Technologies : Use nanofiltration or reverse osmosis to separate hydrochloride salts from organic byproducts .

- Preparative HPLC : Employ gradient elution with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar impurities .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Methodological Answer : Conduct mass balance analysis to account for unreacted starting materials or volatile byproducts. Use kinetic modeling (e.g., Arrhenius plots) to identify rate-limiting steps and adjust reaction time or temperature . Validate assumptions with isotopic tracer studies or in-situ IR spectroscopy.

Q. What computational tools are recommended for predicting the compound’s stability under varying storage conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) can model degradation pathways (e.g., hydrolysis of the dihydrochloride salt) under different humidity and temperature conditions . Pair with accelerated stability testing (ICH Q1A guidelines) to correlate predictions with empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.